5-Bromo-2-(4-methoxyphenyl)pyrimidine
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Overview
Description
5-Bromo-2-(4-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenyl)pyrimidine typically involves the bromination of 2-(4-methoxyphenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases like potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate and solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(4-methoxyphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it can inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)pyrimidine: Similar structure but without the bromine atom.
5-Bromo-4-(4-methoxyphenyl)pyrimidine: A positional isomer with the bromine atom at a different position
Uniqueness
5-Bromo-2-(4-methoxyphenyl)pyrimidine is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,1H3 |
InChI Key |
ZYXVXPSQECSTQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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